molecular formula C14H11ClFNO3S B2985920 2-chloro-N-[4-(4-fluorobenzenesulfonyl)phenyl]acetamide CAS No. 90309-40-3

2-chloro-N-[4-(4-fluorobenzenesulfonyl)phenyl]acetamide

Cat. No.: B2985920
CAS No.: 90309-40-3
M. Wt: 327.75
InChI Key: YSRBCRCOXCHYFP-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-fluorobenzenesulfonyl)phenyl]acetamide is an organic compound with the molecular formula C14H11ClFNO3S. It is known for its applications in various fields, including medicinal chemistry and material science. The compound features a chloro group, a fluorobenzenesulfonyl group, and an acetamide group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-fluorobenzenesulfonyl)phenyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzenesulfonyl chloride and 2-chloroacetamide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-fluorobenzenesulfonyl chloride is added dropwise to a solution of 2-chloroacetamide in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-fluorobenzenesulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and acetamide groups.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different functional groups replacing the chloro group.

    Oxidation: Sulfone derivatives.

    Reduction: Reduced forms of the sulfonyl and acetamide groups.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[4-(4-fluorobenzenesulfonyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-fluorobenzenesulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[4-(4-fluorobenzenesulfonyl)phenyl]acetamide is unique due to the presence of the fluorobenzenesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

2-chloro-N-[4-(4-fluorophenyl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO3S/c15-9-14(18)17-11-3-7-13(8-4-11)21(19,20)12-5-1-10(16)2-6-12/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRBCRCOXCHYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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